molecular formula C17H15BrO2 B5069241 15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene

15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene

Cat. No.: B5069241
M. Wt: 331.2 g/mol
InChI Key: QPFSYOXDSJTVND-UHFFFAOYSA-N
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Description

15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[87002,6012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetracyclic structure, followed by the introduction of bromine and methyl groups through selective bromination and methylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.

    Industry: Used in the development of new materials with specific chemical properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene exerts its effects involves its interaction with molecular targets through its bromine and methyl groups. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s tetracyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

15-bromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-9-3-5-15-16(17-12(9)7-10(2)19-17)13-8-11(18)4-6-14(13)20-15/h4,6-9H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFSYOXDSJTVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C3=C(O2)C=CC(=C3)Br)C4=C1C=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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